Methyl 3-(1H-imidazol-1-YL)benzoate
Overview
Description
Methyl 3-(1H-imidazol-1-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an imidazole ring attached to a benzoate ester, making it a valuable building block in organic synthesis and pharmaceutical research.
Mechanism of Action
Target of Action
Methyl 3-(1H-imidazol-1-YL)benzoate is a derivative of imidazole, a heterocyclic compound Similar compounds have been found to target bacterial proteins like ftsz, which plays a crucial role in bacterial cell division .
Mode of Action
It’s worth noting that imidazole derivatives have been found to interact with their targets and cause changes that can inhibit the growth of bacteria
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes due to their versatile structure
Result of Action
Similar compounds have shown antimicrobial activity, suggesting that they may inhibit the growth of bacteria . More research is needed to understand the specific effects of this compound.
Action Environment
Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1H-imidazol-1-yl)benzoate typically involves the reaction of 3-bromobenzoic acid with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom on the nitrogen can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to yield imidazolines.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to produce the corresponding carboxylic acid and methanol.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Hydrolysis Conditions: Aqueous sodium hydroxide or hydrochloric acid for ester hydrolysis.
Major Products Formed
Imidazole N-oxides: Formed through oxidation.
Imidazolines: Formed through reduction.
3-(1H-imidazol-1-yl)benzoic acid: Formed through ester hydrolysis.
Scientific Research Applications
Methyl 3-(1H-imidazol-1-yl)benzoate has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.
Material Science: Utilized in the development of novel materials with specific properties, such as conductivity and fluorescence.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but with the imidazole ring attached at the 4-position of the benzoate ester.
2-(1H-imidazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an ester group.
1-(1H-imidazol-1-yl)benzene: Lacks the ester functionality and has a simpler structure.
Uniqueness
Methyl 3-(1H-imidazol-1-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the imidazole ring on the benzoate ester influences its reactivity and interaction with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
methyl 3-imidazol-1-ylbenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)9-3-2-4-10(7-9)13-6-5-12-8-13/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWINGXPWIXWOBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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